2-(3-Cyanophenylmethoxy)phenylboronic acid
Overview
Description
2-(3-Cyanophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C14H12BNO3 and its molecular weight is 253.06 g/mol. The purity is usually 95%.
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Mechanism of Action
It’s worth noting that boronic acids, including “2-(3-Cyanophenylmethoxy)phenylboronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-(3-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential for the construction of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is highly specific and efficient, making this compound a valuable reagent in synthetic chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of certain kinases and transcription factors, which play critical roles in cellular metabolism and proliferation
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, which allows it to inhibit or activate enzymes involved in various biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms highlight the versatility and potential of this compound in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound led to changes in cell viability and metabolic activity . These findings underscore the importance of proper storage and handling of this compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the need for careful consideration of dosage levels in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, which play a key role in the oxidation and detoxification of xenobiotics . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . These transport and distribution properties are critical for understanding the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.
Properties
IUPAC Name |
[2-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-4-3-5-12(8-11)10-19-14-7-2-1-6-13(14)15(17)18/h1-8,17-18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFQWDKMRRYVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC(=CC=C2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655839 | |
Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-67-5 | |
Record name | Boronic acid, B-[2-[(3-cyanophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.